An In-depth Technical Guide to the Core Chemical Properties and Structure of Dibenz[a,h]acridine
An In-depth Technical Guide to the Core Chemical Properties and Structure of Dibenz[a,h]acridine
Introduction
Dibenz[a,h]acridine (DB[a,h]ACR) is a pentacyclic nitrogen-containing heterocyclic aromatic compound.[1][2] It is a member of the aza-polycyclic aromatic hydrocarbon (aza-PAH) family, which is formed from the incomplete combustion of organic materials.[3][4] Consequently, it is detected in petroleum refinery emissions, coal combustion products, tobacco smoke, and coal tar pitch.[4] This guide provides a comprehensive overview of the chemical and physical properties of dibenz[a,h]acridine, its structure, synthesis, analytical methodologies, and its significant toxicological profile, with a particular focus on its metabolism and carcinogenic properties. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for research and safety purposes.
Chemical and Physical Properties
Dibenz[a,h]acridine is a yellow crystalline solid that is insoluble in water.[3] Its lipophilic nature is indicated by a high log Kow value, suggesting a tendency to bioaccumulate in fatty tissues.[3]
Table 1: Physical and Chemical Properties of Dibenz[a,h]acridine
| Property | Value | Reference(s) |
| CAS Number | 226-36-8 | [1][5] |
| Molecular Formula | C₂₁H₁₃N | [1][5] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | Yellow crystals | [3] |
| Melting Point | 228 °C | [3][6] |
| Water Solubility | 0.159 mg/L at 25 °C | [3] |
| Solubility in other solvents | Soluble in benzene, acetone, and cyclohexane; sparingly soluble in ethanol. | [3] |
| log Kow (Octanol/Water Partition Coefficient) | 5.73 | [3][6] |
Chemical Structure and Stereochemistry
Dibenz[a,h]acridine is a planar molecule with a structure analogous to dibenz[a,h]anthracene, where a CH group in one of the central rings is replaced by a nitrogen atom.[7] This nitrogen atom introduces polarity and a site for potential hydrogen bonding, influencing its chemical reactivity and biological interactions.
Diagram 1: Chemical Structure of Dibenz[a,h]acridine
Caption: 2D structure of Dibenz[a,h]acridine.
Chemical Synthesis
Detailed, high-yield synthetic protocols for dibenz[a,h]acridine are not extensively reported in publicly accessible literature.[8] However, its synthesis can be conceptualized through classical methods for constructing polycyclic aza-aromatic systems, such as the Bernthsen acridine synthesis or the Friedländer annulation.[8][9] The Bernthsen method typically involves the condensation of a diarylamine with a carboxylic acid at high temperatures with a dehydrating agent like zinc chloride.[9]
Diagram 2: Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of Dibenz[a,h]acridine.
Toxicological Profile: Metabolism and Carcinogenicity
Dibenz[a,h]acridine is recognized for its potent mutagenic and carcinogenic properties.[1] The International Agency for Research on Cancer (IARC) has classified dibenz[a,h]acridine as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][10]
The carcinogenicity of dibenz[a,h]acridine is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[11][12]
The metabolic pathway involves the formation of dihydrodiols, particularly in the "bay-region" of the molecule.[11][13] The predominant metabolites are trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]acridine (DB[a,h]ACR-3,4-diol) and the proximate carcinogen trans-10,11-dihydroxy-10,11-dihydrodibenz[a,h]acridine (DB[a,h]ACR-10,11-diol).[3][14] These diols can be further metabolized to highly reactive bay-region diol epoxides, which are considered the ultimate carcinogenic metabolites of many polycyclic aromatic compounds.[14][15]
Studies have shown that human and rat CYP1A1 and CYP1B1 are involved in the metabolism of dibenz[a,h]acridine.[12] Human CYP1A1 is particularly effective in metabolizing this compound.[12][16] Interestingly, there are differences in the regioselectivity of these enzymes between species and even between different human CYP enzymes. For instance, human P450 1A1 preferentially produces the 10,11-diol, while human P450 1B1 favors the formation of the 3,4-diol.[12][16]
Diagram 3: Metabolic Activation of Dibenz[a,h]acridine
Caption: Metabolic activation pathway of Dibenz[a,h]acridine to its ultimate carcinogenic form.
Analytical Methodologies
The detection and quantification of dibenz[a,h]acridine in various matrices, such as environmental samples and biological tissues, are crucial for exposure assessment and toxicological studies. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.[3][17]
Protocol 1: General Procedure for Analysis by HPLC with Fluorescence Detection
This protocol outlines a general workflow for the analysis of dibenz[a,h]acridine in environmental samples.
-
Sample Preparation:
-
Extraction: Particulate matter from air samples is typically extracted using a solvent like toluene with the aid of ultrasonication.[3] For other matrices, a suitable solvent extraction method (e.g., Soxhlet extraction with chloroform) is employed.[3]
-
Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering substances. This may involve liquid-liquid extraction with acids (e.g., phosphoric acid or sulfuric acid) to separate the basic aza-PAH fraction.[3]
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.
-
-
HPLC-FLD Analysis:
-
Instrumentation: An HPLC system equipped with a fluorescence detector is used.
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
-
Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for dibenz[a,h]acridine.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.
-
Applications in Research
Due to its carcinogenic nature, dibenz[a,h]acridine is primarily used as a research chemical.[3][4] Its applications are mainly in the fields of:
-
Toxicology and Carcinogenesis Research: To study the mechanisms of chemical carcinogenesis, DNA adduct formation, and the role of metabolic enzymes.[18]
-
Environmental Science: As an analytical standard for monitoring environmental pollution from combustion sources.[17]
-
Drug Metabolism Studies: As a substrate to investigate the activity and selectivity of cytochrome P450 enzymes.
Safety and Handling
Dibenz[a,h]acridine is a hazardous substance and should be handled with extreme caution in a controlled laboratory setting.[3] It is a suspected carcinogen and mutagen.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3]
Conclusion
Dibenz[a,h]acridine is a potent environmental carcinogen with well-defined chemical and physical properties. Its toxicity is mediated through metabolic activation to reactive diol epoxides that damage DNA. A thorough understanding of its structure, properties, and metabolic fate is essential for researchers in toxicology, environmental science, and drug development to assess its risks and to use it safely as a research tool. The analytical methods outlined provide a basis for its accurate detection and quantification, which is critical for monitoring and regulatory purposes.
References
-
Stereoselective metabolism of dibenz[a,h]acridine to bay-region diol epoxides by rat liver microsomes. PubMed. Available at: [Link]
-
Metabolism of dibenz[a,h]acridine by rat liver microsomes. PubMed. Available at: [Link]
-
Metabolism of dibenz[a,h]acridine by rat liver microsomes. Oxford Academic. Available at: [Link]
-
Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s. PubMed. Available at: [Link]
-
Comparative Metabolism of the Aza Polynuclear Aromatic Hydrocarbon Dibenz[a,h]acridine by Recombinant Human and Rat Cytochrome P450s. ACS Publications. Available at: [Link]
-
DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183. PubChem. Available at: [Link]
-
Dibenz(a,h)acridine. NIST WebBook. Available at: [Link]
-
Synthesis of trans-10,11-dihydroxy-10,11-dihydrodibenz(a,h)acridine and its diastereomeric epoxides. Possible carcinogenic metabolites of dibenz(a,h)acridine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Table 3.4, Studies of carcinogenicity in mice given dibenz[a,h]acridine. NCBI. Available at: [Link]
-
Dibenz(a,h)acridine. National Institute of Standards and Technology. Available at: [Link]
-
Dibenz(a,j)acridine | C21H13N | CID 9177. PubChem. Available at: [Link]
-
Dibenz[a,h]acridine Supplier in Mumbai - High Purity (97%) at an Attractive Price. TradeIndia. Available at: [Link]
-
dibenz[a,h]acridine. Stenutz. Available at: [Link]
-
Dibenz[a,h]acridine (C21H13N). PubChemLite. Available at: [Link]
-
Dibenz[a,h]acridine. OEHHA - CA.gov. Available at: [Link]
-
Acridine. Wikipedia. Available at: [Link]
-
Dibenz(a,h)acridine Solution. ESSLAB. Available at: [Link]
-
Mutagenicity of Dihydrodiols and Diol Epoxides of Dibenz[a,h]acridine in Bacterial and Mammalian Cells. AACR Journals. Available at: [Link]
-
Dibenz[a,h]acridine (IARC Summary & Evaluation, Volume 32, 1983). INCHEM. Available at: [Link]
-
Synthesis of diepoxides and diphenol ethers of pyrene and dibenz[a,h]anthracene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenz[a,h]acridine - OEHHA [oehha.ca.gov]
- 5. Dibenz(a,h)acridine [webbook.nist.gov]
- 6. dibenz[a,h]acridine [stenutz.eu]
- 7. Acridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dibenz[a,h]acridine (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 11. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Stereoselective metabolism of dibenz[a,h]acridine to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
